Bromochlorophenol Blue sodium salt
Description
Overview of Sulfonphthalein Dyes in Analytical and Biochemical Contexts
Sulfonphthalein dyes are a prominent class of compounds derived from phenolphthalein (B1677637), widely employed as pH indicators and in various analytical and biochemical assays. himedialabs.com Their molecular structure, based on a triphenylmethane (B1682552) framework, is responsible for their characteristic color changes in response to shifts in pH. This color transition is a result of changes in the molecule's electronic structure as it undergoes protonation or deprotonation, altering its light absorption spectrum. wikipedia.org
In acidic solutions, these dyes typically exist in a lactone form, which is colorless. As the pH increases, the lactone ring opens, and the molecule rearranges into a quinonoid structure, which is highly conjugated and intensely colored. The specific pH at which this transition occurs is influenced by the electron-withdrawing or electron-donating nature of the substituent groups on the aromatic rings. wikipedia.org
Beyond their role as pH indicators, sulfonphthalein dyes are extensively used in biochemical research, particularly for protein quantification. nih.gov Dyes such as Bromophenol Blue (BPB), Bromocresol Green (BCG), and Bromocresol Purple (BCP) are known to bind to proteins, most notably albumin. unict.it This binding induces a shift in the dye's pKa, resulting in a color change even at a constant pH, a phenomenon known as metachromasy. unict.it This property forms the basis of common colorimetric assays for determining protein concentrations in solutions, which is a crucial step in many biochemical and clinical diagnostic procedures. nih.govunict.itchondrex.com The interaction is sensitive and can be influenced by factors such as ionic strength and the specific amino acid composition of the protein. nih.gov However, the purity of the dye is critical, as impurities from the synthesis process have been noted to cause batch-to-batch variations and potential inaccuracies in sensitive pH measurements. researchgate.net
Historical Development and Evolution of Research Applications of Bromochlorophenol Blue Sodium Salt
The development of this compound is rooted in the broader history of synthetic dye chemistry that began in the mid-19th century. mdpi.com Its structural relatives, like phenolphthalein and bromophenol blue, were established as important laboratory reagents early on. himedialabs.comwikipedia.org Bromophenol blue, for instance, is synthesized by the bromination of phenolsulfonphthalein. wikipedia.org The evolution of this compound's applications showcases a transition from a general-purpose indicator to a specialized tool in advanced research.
Initially, its primary application was as a pH indicator, leveraging its distinct color transition from yellow to blue-violet over a pH range of 3.0 to 4.6. himedialabs.comgspchem.com This fundamental property made it a staple in laboratories for titrations and general pH monitoring.
Subsequent research revealed other useful properties of the compound. Its nature as a surfactant with high solubility made it effective for the dissolution of organic compounds, facilitating their analysis by liquid chromatography. gspchem.com This expanded its role from a simple indicator to a sample preparation reagent in analytical chemistry.
More recently, research has demonstrated its utility in highly specific and advanced biochemical applications. For example, it has been successfully used to detect the presence of the avian influenza virus in amniotic fluid samples and to quantify the concentration of influenza A virus, highlighting its potential in virological diagnostics. gspchem.com This evolution from a basic chemical indicator to a component in sophisticated analytical and diagnostic systems underscores the ongoing discovery of new applications for established chemical compounds.
Current Paradigms and Future Directions in this compound Research
Current research continues to build upon the unique chemical properties of this compound, pushing its application into novel and sophisticated areas of analytical science. A significant contemporary use is in the development of colorimetric sensor arrays. gspchem.com These sensors leverage the dye's responsive nature to detect and identify specific analytes, such as sugars, through observable color changes, offering a rapid and simple detection method. gspchem.com
Another advanced application lies in the field of radiation chemistry, where this compound acts as a proton donor to enhance radiation-induced reactions. gspchem.com This property opens up avenues for its use in studies involving radiolysis and in modulating the effects of radiation on chemical and biological systems.
Future research directions are likely to focus on expanding these advanced applications. The development of more complex and highly selective sensor arrays based on this compound for a wider range of biological and environmental analytes is a promising area. Further investigation into its radiochemical properties could lead to new strategies in radiation-based therapies or material modifications. The existence of a commercial market for the compound suggests continued research and development into new and innovative technologies that utilize its specific characteristics. marketintellix.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 102185-52-4 | gspchem.comcarlroth.com |
| Molecular Formula | C₁₉H₉Br₂Cl₂NaO₅S | Not directly found in search results |
| Appearance | Brownish Yellow to Blue Violet Powder | gspchem.com |
| pH Transition Range | 3.0 (Yellow) – 4.6 (Blue Violet) | himedialabs.comgspchem.com |
| Absorption Maximum (λmax) at pH 3.0 | 433 – 437 nm | gspchem.com |
| Absorption Maximum (λmax) at pH 4.6 | 589 – 592 nm | gspchem.com |
| Solubility | Soluble in water | gspchem.com |
Table 2: Comparison of Common Sulfonphthalein Dyes
| Dye Name | Abbreviation | pKa | pH Transition Range | Color Change (Acid to Base) |
| Bromophenol Blue | BPB | 3.75 | 3.0 – 4.6 | Yellow to Blue |
| Bromocresol Green | BCG | 4.42 | 3.8 – 5.4 | Yellow to Blue |
| Chlorophenol Red | CPR | 5.74 | 4.8 – 6.8 | Yellow to Red |
| Bromocresol Purple | BCP | 6.05 | 5.2 – 6.8 | Yellow to Purple |
| Bromothymol Blue | BTB | 6.72 | 6.0 – 7.6 | Yellow to Blue |
| Data sourced from a study on dye-albumin interactions and may reflect specific experimental conditions. nih.govunict.it |
Structure
2D Structure
Properties
CAS No. |
102185-52-4 |
|---|---|
Molecular Formula |
C19H9Br2Cl2NaO5S |
Molecular Weight |
603.0 g/mol |
IUPAC Name |
sodium 2-[(3-bromo-5-chloro-4-hydroxyphenyl)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C19H10Br2Cl2O5S.Na/c20-12-5-9(7-14(22)18(12)24)17(10-6-13(21)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28;/h1-8,24H,(H,26,27,28);/q;+1/p-1 |
InChI Key |
BWDKAKIITIACLI-UHFFFAOYSA-M |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/2\C=C(C(=O)C(=C2)Br)Cl)/C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of Ph Indicator Functionality
Molecular Spectroscopic Characterization of Protonation States
Bromochlorophenol blue (BCPB), a member of the sulfonephthalein family of dyes, exhibits distinct coloration in response to changes in pH, a property attributable to alterations in its molecular structure and corresponding spectroscopic characteristics. The functionality of BCPB as a pH indicator is rooted in its existence in different protonation states, each with a unique absorption spectrum in the visible range.
In acidic solutions, typically below pH 3.0, BCPB is in its protonated, acidic form. This form has a primary absorbance peak in the yellow region of the visible spectrum. As the pH of the solution increases, deprotonation occurs, leading to the formation of the basic, quinoidal form of the indicator. This structural change results in a significant bathochromic shift (a shift to longer wavelengths) in the absorption maximum. The basic form of BCPB strongly absorbs light in the orange/red region of the spectrum, which causes the solution to appear blue or violet. The transition between these two states is reversible and is the basis for its use as a pH indicator.
The spectroscopic properties of the different protonation states can be summarized as follows:
| Protonation State | pH Range | Appearance | Absorption Maximum (λmax) |
| Acidic (Protonated) | < 3.0 | Yellow | ~430-440 nm |
| Basic (Deprotonated) | > 4.6 | Blue/Violet | ~590-610 nm |
An important feature in the spectroscopic analysis of BCPB during its pH-induced transition is the presence of an isosbestic point. An isosbestic point is a specific wavelength at which the molar absorptivity of two species in equilibrium is the same. Consequently, the total absorbance at this wavelength remains constant as the ratio of the two species changes. The appearance of a clear isosbestic point in the absorption spectra of BCPB at varying pH values provides strong evidence for a clean equilibrium between two primary species: the acidic and basic forms.
pH-Dependent Tautomeric Equilibria and Chromophore Dynamics
The change in color of Bromochlorophenol blue sodium salt with varying pH is a direct consequence of a shift in its tautomeric equilibrium. Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of BCPB and other sulfonephthalein indicators, the key transformation is between a lactone form and a quinoid form.
In strongly acidic environments, the equilibrium favors the neutral lactone form, which is colorless or pale yellow. As the pH begins to rise, the first phenolic proton is lost, but the molecule can still exist in a less colored form. The significant color change occurs as the second proton is abstracted under increasingly alkaline conditions, leading to the formation of a highly conjugated quinoid structure. This quinoid form is the chromophore responsible for the intense blue/violet color of the indicator in its basic form.
The dynamics of this equilibrium are highly dependent on the hydrogen ion concentration (pH) of the solution. The quinoid structure allows for extensive delocalization of π-electrons across the molecule, which lowers the energy of the electronic transitions and shifts the absorption maximum to longer wavelengths (bathochromic shift), as observed in the visible spectrum. The intensity of the color is directly related to the concentration of this quinoid chromophore. The reversible nature of this tautomeric equilibrium allows BCPB to function effectively as a pH indicator, with the color of the solution providing a visual cue to the relative concentrations of the acidic and basic forms.
Quantum Chemical Calculations of Acid-Base Equilibria
While specific quantum chemical calculations for Bromochlorophenol Blue are not extensively documented in readily available literature, significant insights can be drawn from theoretical studies conducted on closely related sulfonephthalein indicators, such as Bromophenol Blue (BPB) and Bromothymol Blue (BTB). These studies typically employ Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to model the geometric and electronic structures of the different protonation states and to predict their absorption spectra. nih.gov
These computational approaches allow for the calculation of key properties that govern the acid-base equilibria:
Optimized Geometries: DFT calculations can determine the most stable three-dimensional structures of the neutral (lactone), singly deprotonated (anionic), and doubly deprotonated (dianionic) forms of the indicator. nih.gov
Electronic Properties: The calculations provide information on the distribution of electron density, molecular orbital energies (such as the HOMO-LUMO gap), and dipole moments. These properties are crucial for understanding the reactivity and stability of each species.
Absorption Spectra Prediction: TD-DFT is a powerful tool for calculating the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectra of each protonation state. nih.gov These theoretical spectra can then be compared with experimental data to validate the structural models and understand the origin of the observed colors.
pKa Estimation: By calculating the free energy change associated with the deprotonation reactions, it is possible to theoretically estimate the pKa values of the indicator. These calculations can help to elucidate the influence of substituents (like the bromine and chlorine atoms in BCPB) on the acidity of the phenolic protons.
Luminescence and Absorption Spectroscopy Studies of Indicator Transitions
The transition of Bromochlorophenol Blue from its acidic to basic form is primarily studied using UV-Visible absorption spectroscopy, which provides detailed information about the electronic transitions within the molecule.
Absorption Spectroscopy:
As the pH of a solution containing BCPB is increased from acidic to basic, a characteristic change in the absorption spectrum is observed.
In acidic solution (pH < 3.0), the spectrum is dominated by an absorption band in the violet-blue region, with a maximum (λmax) around 430-440 nm, leading to the observed yellow color.
As the pH rises, the intensity of this peak decreases, while a new band appears at longer wavelengths.
In basic solution (pH > 4.6), this new band is fully developed, with a λmax in the range of 590-610 nm. This strong absorption of orange-red light results in the solution appearing deep blue or violet.
During this transition, the presence of one or more isosbestic points is a key feature. An isosbestic point occurs at a wavelength where the molar absorptivity of the acidic and basic forms are identical. The absorbance at this wavelength remains constant throughout the pH titration, indicating a clean conversion between the two species.
Luminescence (Fluorescence) Spectroscopy:
While BCPB is primarily known for its chromogenic (color-changing) properties, studies on the closely related Bromophenol Blue (BPB) indicate that it also possesses fluorescent properties. The fluorescence characteristics of these indicators are also pH-dependent. Research has shown that the fluorescence spectrum of BPB can exhibit a pronounced red shift upon interaction with other molecules, such as proteins. researchgate.net It is plausible that BCPB exhibits similar, albeit weaker, luminescent behavior. The fluorescence emission would likely be more significant for one of the tautomeric forms (e.g., the quinoid structure) due to differences in structural rigidity and pathways for non-radiative decay. However, BCPB is not typically used as a fluorescent indicator, as the changes in its absorption spectrum are much more pronounced and easier to measure for the purpose of pH determination.
Environmental Perturbations on Indicator Response (e.g., Ionic Strength, Temperature)
The accuracy of pH measurements using Bromochlorophenol Blue can be influenced by various environmental factors, most notably the ionic strength of the solution and the temperature. These factors can perturb the acid-base equilibrium and thus shift the apparent pKa of the indicator.
Ionic Strength:
The ionic strength of a solution, a measure of the total concentration of ions, affects the activity coefficients of the ionic species involved in the indicator's equilibrium. According to the Debye-Hückel theory, increasing the ionic strength of a solution generally stabilizes charged species. Since the deprotonation of BCPB involves an increase in the net negative charge of the molecule (from a singly charged ion to a doubly charged ion), an increase in ionic strength is expected to facilitate this process. This stabilization of the more highly charged basic form shifts the equilibrium towards deprotonation, resulting in a decrease in the apparent pKa value. This effect is a general phenomenon for many sulfonephthalein indicators. nih.gov Therefore, for precise pH measurements, it is often necessary to calibrate the indicator in a solution with an ionic strength similar to that of the sample being analyzed.
Temperature:
Temperature also has a significant effect on the acid-base equilibrium of BCPB. The dissociation of an acid is an equilibrium process, and as such, its equilibrium constant (Ka) is temperature-dependent. The relationship between the pKa and temperature is described by the van't Hoff equation. For most sulfonephthalein indicators, the dissociation process is endothermic, meaning that an increase in temperature will shift the equilibrium towards the formation of the deprotonated (basic) form to absorb the added heat. This results in a lower pKa value at higher temperatures. Consequently, the pH transition range of BCPB will shift to slightly lower pH values as the temperature increases. For high-precision work, temperature control and correction are essential.
The table below summarizes the general effects of these perturbations:
| Perturbation | Effect on Equilibrium | Effect on Apparent pKa |
| Increase in Ionic Strength | Favors the more highly charged basic form | Decreases |
| Increase in Temperature | Favors the deprotonated (basic) form | Decreases |
Phenomenological Studies of Dichromatic Coloration
Bromochlorophenol Blue, like its close relative Bromophenol Blue, exhibits a phenomenon known as dichromatism or dichromaticity. wikipedia.org This is an optical effect where the hue of a solution changes depending on the concentration of the substance or the path length of the light passing through it. wikipedia.org This effect is particularly noticeable at pH values within the transition range of the indicator, where both the yellow acidic form and the blue basic form are present in significant concentrations, resulting in a green appearance.
The dichromatic effect arises from the shape and position of the absorption bands of the two forms of the indicator. The acidic (yellow) form has a relatively narrow absorption peak around 435 nm, while the basic (blue) form has a broader and more intense peak around 590 nm. At an intermediate pH, the solution has two transmission windows: one in the green-cyan region and another in the far-red region.
According to the Beer-Lambert law, absorbance is directly proportional to both concentration and path length (A = εbc).
At high concentrations or long path lengths, the absorbance increases significantly. The absorption in the middle of the visible spectrum (around the green region) becomes very high due to the combined absorption of both the yellow and blue forms. Consequently, the green transmission window is effectively closed off. The light that is still transmitted is primarily from the far-red end of the spectrum, causing the solution to appear reddish-purple or "red-violet".
This change in perceived color from green to purple/red simply by altering the concentration or the viewing thickness is the hallmark of dichromatism. Bromophenol Blue is known to have one of the highest dichromaticity indexes of any known substance, and it is expected that Bromochlorophenol Blue exhibits a similarly strong effect due to its structural and spectral similarity. wikipedia.org
Advanced Analytical Methodologies and Applications
Spectrophotometric and Colorimetric Assay Development
Spectrophotometry, a technique that measures the absorption of light by a chemical substance, is a primary area of application for Bromochlorophenol Blue sodium salt. It is frequently employed in colorimetric assays where the formation of a colored complex is proportional to the concentration of an analyte.
Principles of Ion-Pair Complexation for Analyte Determination
A key principle underlying the use of this compound in spectrophotometric assays is ion-pair complexation. technologynetworks.com In this process, the anionic dye, which is negatively charged, electrostatically interacts with a cationic (positively charged) analyte. technologynetworks.comresearchgate.net This interaction forms a stable, neutral ion-pair complex. technologynetworks.comresearchgate.net
This newly formed complex is often extractable into an organic solvent, separating it from the original aqueous medium. nih.govpharmascholars.comresearchgate.net The resulting colored organic layer can then be measured using a spectrophotometer. nih.govpharmascholars.com The intensity of the color is directly proportional to the concentration of the analyte, allowing for its quantification. nih.govgrowingscience.com This method is valued for its simplicity, speed, and cost-effectiveness. researchgate.netnih.gov
Two models describe the retention mechanism in these systems:
Partition Model: The analyte and the ion-pairing agent form a neutral complex in the mobile phase, which then partitions onto the hydrophobic stationary phase. technologynetworks.comthermofisher.com
Dynamic Ion-Exchange Model: The hydrophobic part of the ion-pairing agent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface that retains the analyte. thermofisher.com
Quantitative Analysis of Pharmaceutical Compounds (e.g., Oseltamivir (B103847), Aminoquinoline Antimalarials)
The principle of ion-pair complexation with this compound has been successfully applied to the quantitative analysis of various pharmaceutical compounds.
Oseltamivir: This antiviral medication can be quantified using a colorimetric assay involving this compound. nih.govnih.gov The method relies on the formation of a colored ion-pair complex between the drug and the dye, which is then extracted into ethyl acetate. nih.gov The optimal pH for this complex formation is between 6 and 7, and the resulting complex has a maximum absorbance (λmax) at 589 nm. nih.gov While effective, studies have shown that another dye, Congo red, may offer greater sensitivity, linearity, and accuracy for oseltamivir determination. nih.gov A similar method using the related Bromophenol Blue dye showed good correlation for oseltamivir concentrations in the range of 10-100 μg/ml, with an absorption maximum at 420 nm after extraction into chloroform. pharmascholars.com
Aminoquinoline Antimalarials: Simple and rapid colorimetric methods have been developed for the analysis of aminoquinoline antimalarials such as amodiaquine, chloroquine, and primaquine (B1584692) using the related dye, bromophenol blue. nih.gov The interaction between the drug base and the dye forms a stable ion-pair complex with a maximum absorbance between 415-420 nm. nih.gov This method is effective for quantifying these drugs in various pharmaceutical formulations. nih.gov
| Analyte | Reagent | λmax (nm) | Linear Range (µg/mL) | Solvent | Reference |
|---|---|---|---|---|---|
| Oseltamivir | Bromochlorophenol Blue | 589 | N/A | Ethyl Acetate | nih.gov |
| Amodiaquine HCl | Bromophenol Blue | 415-420 | 1-8 | N/A | nih.gov |
| Primaquine Phosphate | Bromophenol Blue | 415-420 | 2-10 | N/A | nih.gov |
| Chloroquine Phosphate | Bromophenol Blue | 415-420 | 2-12 | N/A | nih.gov |
Method Validation for Selectivity and Sensitivity
Any new analytical method must be validated to ensure its reliability. Method validation confirms that the procedure is suitable for its intended purpose by assessing parameters like selectivity and sensitivity. nih.gov
Selectivity refers to the ability of the method to measure the analyte of interest without interference from other components in the sample, such as excipients in a pharmaceutical formulation. pharmascholars.com For instance, in the assay for oseltamivir using Bromochlorophenol Blue, the selectivity was evaluated against other common drugs. nih.gov
Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. growingscience.comresearchgate.net For example, a spectrophotometric method for naproxen (B1676952) using bromophenol blue reported an LOD of 0.292 µg/mL and an LOQ of 0.973 µg/mL. growingscience.comresearchgate.net These validation parameters are crucial for ensuring the method's accuracy and precision for routine analysis. researchgate.netnih.gov
| Analyte | Reagent | Parameter | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Naproxen | Bromophenol Blue | LOD | 0.292 | growingscience.comresearchgate.net |
| LOQ | 0.973 | growingscience.comresearchgate.net | ||
| Oseltamivir (using NBD-CL) | NBD-CL | LOD | 0.84 | scholars.direct |
| LOQ | 2.66 | scholars.direct |
Chromatographic Separation Techniques
Beyond spectrophotometry, this compound has applications in chromatographic techniques, which are used to separate complex mixtures.
Utilization as a Surfactant in Liquid Chromatography
In High-Performance Liquid Chromatography (HPLC), particularly in a technique called ion-pair chromatography, reagents are used to enhance the retention and separation of charged analytes on a reversed-phase column. technologynetworks.comphenomenex.blog Ion-pairing agents are essentially surfactants, possessing both a charged (hydrophilic) head and a nonpolar (hydrophobic) tail. phenomenex.blog
While specific research on this compound as the primary surfactant in the mobile phase is not extensively documented, its fundamental properties align with those of an ion-pairing agent. In this role, it would interact with cationic analytes in the mobile phase, forming a neutral ion pair. This neutral complex can then be retained and separated on a nonpolar stationary phase like a C18 column. technologynetworks.com This technique, known as mobile-phase ion chromatography (MPIC), is particularly useful for large molecules with localized charges, such as surfactants themselves, or other ions that are difficult to separate by conventional ion-exchange chromatography. thermofisher.com
Enhanced Dissolution of Organic Analytes for Chromatographic Analysis
This compound has been identified as a useful surfactant for enhancing the dissolution of organic compounds prior to their analysis by liquid chromatography. Its high solubility characteristics facilitate this application, proving advantageous in sample preparation where the analyte of interest may have limited solubility in the mobile phase. The surfactant properties of this compound aid in creating a more homogenous solution of the analyte, which can lead to improved peak shape and resolution in the subsequent chromatographic separation.
Electrophoretic Migration Studies
Mechanism of Tracking Dye Function in Gel Electrophoresis
Optimization of Electrophoretic Conditions for Biomolecule Tracking
There is a lack of specific studies focusing on the optimization of electrophoretic conditions using this compound for biomolecule tracking. The optimization of such conditions generally involves adjusting the gel composition (e.g., agarose (B213101) or polyacrylamide concentration) and the buffer system to achieve the desired separation of biomolecules. The migration rate of a tracking dye is dependent on these parameters. For effective tracking, the dye should migrate at a predictable rate, ideally ahead of the smallest molecules of interest, to indicate when the electrophoresis is complete.
Differentiation of Molecular Weight Markers in Nucleic Acid and Protein Gels
Specific research on the application of this compound for the differentiation of molecular weight markers in nucleic acid and protein gels has not been found in the available literature. Tracking dyes are crucial for visualizing the buffer front in relation to the bands of the molecular weight marker. This allows for an estimation of the migration of the samples and helps in determining the appropriate time to stop the gel run to prevent the loss of smaller fragments.
Sensor Technology and Array Development
Design and Application of Colorimetric Sensor Arrays for Chemical Sensing
This compound has been identified as a component in the development of colorimetric sensor arrays for chemical sensing. These sensors utilize changes in color to detect the presence of specific analytes. The dye is incorporated into a matrix, and its interaction with the target analyte induces a colorimetric response that can be visually or spectrophotometrically quantified. An example of its application is in sensor arrays designed for the detection and identification of sugars. Furthermore, patent literature indicates its potential inclusion in colorimetric sensors for the detection of various analytes.
Research Findings Summary
| Application | Research Findings for this compound | Source |
|---|---|---|
| Enhanced Dissolution for Chromatography | Acts as a surfactant with high solubility, useful for dissolving organic compounds before liquid chromatography analysis. | guidechem.com |
| Colorimetric Sensor Arrays | Has been used in colorimetric sensor arrays for the detection and identification of sugars and is listed as a potential component in patents for analyte detection. | guidechem.comjustdial.com |
| Tracking Dye in Gel Electrophoresis | Specific research on its mechanism and application as a tracking dye is not readily available. | N/A |
Detection and Identification of Specific Biomolecules (e.g., Sugars)
The application of this compound extends to advanced analytical methodologies for the detection and identification of specific biomolecules, most notably sugars. This is achieved through its incorporation into colorimetric sensor arrays, a technology that mimics the mammalian gustatory and olfactory systems by generating a unique response pattern for each analyte. nih.govnih.gov These low-cost and simple-to-use sensor arrays are capable of both identifying and quantifying a wide range of sugars and related compounds. nih.gov
The underlying principle of this detection method involves the interaction of sugars with boronic acids. nih.govrsc.org When a sugar molecule complexes with a boronic acid, it forms a cyclic boronate ester. This reaction can cause a change in the local pH of the solution. nih.gov this compound, as a pH indicator, responds to this induced pH shift with a distinct color change. By immobilizing an array of different chemically responsive dyes, including pH indicators like this compound, on a solid support, a unique "molecular fingerprint" is generated for each sugar exposed to the array. nih.gov
Research Findings on Sugar Detection
Detailed research has demonstrated the efficacy of colorimetric sensor arrays for sugar identification. In one study, a sensor array was able to differentiate between fifteen different monosaccharides, disaccharides, and artificial sweeteners with no errors in eighty trials. nih.gov For glucose, a limit of detection of less than 1 mM at a physiological pH of 7.4 was achieved, which is a physiologically relevant concentration. nih.govnih.gov The response of the sensor array is rapid, with equilibration times of approximately one minute. nih.gov
The data generated from the colorimetric changes across the sensor array can be analyzed using hierarchical cluster analysis (HCA) to classify and identify the different sugars based on their unique response patterns. nih.gov This non-enzymatic approach provides a robust and versatile platform for sugar analysis. nih.gov
Table 1: Sugars and Related Compounds Identified by Colorimetric Sensor Arrays This table is representative of the types of biomolecules that can be identified using this methodology, as demonstrated in the cited research.
| Biomolecule Category | Specific Compound |
| Monosaccharides | D-Glucose |
| D-Fructose | |
| D-Galactose | |
| D-Mannose | |
| D-Xylose | |
| D-Ribose | |
| Disaccharides | Sucrose |
| Lactose | |
| Maltose | |
| Cellobiose | |
| Sugar Alcohols | Sorbitol |
| Mannitol | |
| Artificial Sweeteners | Aspartame |
| Saccharin | |
| Acesulfame K |
Interactions with Biological Systems and Bioresearch Applications
Biochemical Assay Design and Implementation
The distinct colorimetric properties of Bromochlorophenol Blue sodium salt make it a valuable tool in biochemical assays, particularly for the study of proteins and enzymes.
This compound is employed in biochemical assays for the detection and quantification of proteins. chemimpex.com Dye-binding methods are rapid, sensitive, and straightforward for determining protein concentrations. The principle of these assays is based on the binding of the dye to proteins, which causes a shift in the dye's absorption spectrum. This change in absorbance is proportional to the concentration of the protein in the sample.
The closely related compound, Bromophenol Blue, has been extensively used in protein estimation procedures. In acidic solutions, the anionic form of the dye binds to the positively charged amino acid residues of proteins, primarily arginine and lysine. This interaction leads to a color change from yellow to blue, with the intensity of the blue color being measurable spectrophotometrically. A modification of the Bromophenol Blue dye binding procedure involves the use of a glycine/phosphoric acid buffer (pH 2.6) to enhance tolerance to various buffers and detergents often present in protein solutions. nih.gov While this modification may result in a slight decrease in sensitivity, it significantly expands the applicability of the assay. nih.gov
These assays are advantageous due to their simplicity and speed. They are particularly useful for samples containing surfactants, which can interfere with other protein quantification methods like the Coomassie blue assay. chondrex.com
Table 1: Comparison of Protein Assay Characteristics
| Feature | Dye-Binding Assay (Bromophenol Blue) |
|---|---|
| Principle | Dye binds to basic amino acid residues, causing a color shift. |
| Primary Binding Sites | Arginine, Lysine |
| pH Condition | Acidic |
| Color Change | Yellow to Blue |
| Advantages | Rapid, simple, good tolerance to detergents. nih.govchondrex.com |
| Limitations | Some protein-to-protein variability, potential loss of sensitivity with certain buffer modifications. nih.gov |
This table summarizes the key characteristics of protein assays using Bromophenol Blue, a compound structurally and functionally similar to Bromochlorophenol Blue.
Understanding the mechanism of interaction between the dye and biomolecules is crucial for optimizing assay conditions and interpreting results. Spectrophotometric methods are the primary tools used to investigate these interactions. Studies on the interaction between Bromophenol Blue and proteins like bovine serum albumin (BSA) and gamma-globulin in acidic solutions have revealed that electrostatic forces are the main driving force behind the binding. nih.gov
The binding process involves the negatively charged sulfonate group of the dye molecule interacting with positively charged groups on the protein surface. nih.gov This electrostatic interaction is thought to be the primary binding force. The subsequent color change is attributed to the transformation of the dye from its free acidic form to a bound basic form upon interaction with the protein, accompanied by bathochromic (shift to longer wavelength) and hyperchromic (increase in absorbance) effects. nih.gov
Two key parameters are often defined to characterize this interaction under specific conditions: the apparent binding constant and the maximum binding number. These can be determined experimentally using linear regression equations derived from spectrophotometric data. nih.gov Factors such as the concentration of sodium chloride and the acidity of the solution can significantly affect the sensitivity of the protein assay by influencing these binding interactions. nih.gov
Microbiological Research Protocols
This compound serves as an effective indicator in microbiological research for monitoring cellular processes and assessing microbial populations. chemimpex.com
The metabolic activities of microorganisms often lead to changes in the pH of their growth medium. For example, the fermentation of carbohydrates typically produces acidic byproducts, lowering the pH. This compound, with its pH transition range of 3.0 (yellow) to 4.6 (blue), can be incorporated into culture media to provide a visual indication of such metabolic activity. gspchem.comchemscience.com A color change from blue to yellow would indicate acid production and, therefore, active metabolism of the fermentable substrate by the microorganisms. chemimpex.com
This application is valuable in food science and environmental testing to monitor microbial growth and spoilage. chemimpex.com By visually tracking pH changes, researchers can quickly assess the metabolic state of a microbial culture without the need for more complex instrumentation.
The use of pH indicators like this compound is a foundational technique for differentiating bacteria based on their metabolic pathways. When incorporated into a differential medium containing a specific carbohydrate, the dye allows for the distinction between bacteria that can ferment that carbohydrate and those that cannot.
Bacterial growth can be assessed quantitatively by monitoring changes in the optical density (OD) of a liquid culture over time using a microplate reader. nih.gov While OD measurements reflect the turbidity and thus the biomass, incorporating a colorimetric indicator like Bromochlorophenol Blue can provide complementary information on metabolic activity. The change in color can be quantified spectrophotometrically and correlated with growth phases. For example, the onset of a color change can indicate the transition into the exponential growth phase where metabolic activity is highest. This dual-monitoring approach—assessing both biomass and metabolic byproducts—provides a more comprehensive understanding of bacterial growth dynamics. chemimpex.comnih.gov
Macromolecular Binding and Structural Studies
The interaction of this compound with macromolecules, particularly proteins, is central to its application in biochemical assays and is an area of structural study.
The binding of the dye to proteins is primarily driven by non-covalent interactions. As established in studies with the analogous Bromophenol Blue, electrostatic forces between the dye's sulfonate group and basic amino acid residues on the protein are critical. nih.gov However, other forces such as hydrophobic interactions and hydrogen bonds likely contribute to the stability of the dye-protein complex.
The average number of dye-binding groups in various proteins is approximately one per 10 amino acid residues. uchicago.edu Basic proteins can bind the dye directly, while other proteins may bind the dye through a coupling agent like mercury, which enhances staining. uchicago.edu Structural analysis of protein-ligand complexes often reveals that interactions are concentrated in specific binding pockets or at protein-protein interfaces. biorxiv.org While specific co-crystal structures of Bromochlorophenol Blue with a target protein are not widely available, the principles of its binding can be inferred from extensive studies on similar small molecule-protein interactions. These interactions are characterized by a combination of hydrogen bonds, hydrophobic contacts, and electrostatic forces that dictate the specificity and affinity of the binding. biorxiv.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Bromophenol Blue |
| Coomassie blue |
| Bovine serum albumin |
| Gamma-globulin |
| Arginine |
| Lysine |
Investigations of Protein-Dye Binding Sites and Affinity (e.g., Lysozyme, Albumin, Lactic Dehydrogenase)
The interaction of Bromochlorophenol Blue and the closely related Bromophenol Blue with proteins is a cornerstone of various biochemical assays. Research has focused on understanding the specific binding sites and the nature of the affinity between the dye and several model proteins.
Lysozyme: Studies on hen egg-white lysozyme (HEWL) have identified distinct binding sites for Bromophenol Blue. nih.gov The binding is largely nonspecific and driven by electrostatic interactions, with the dye molecules situated on the protein's surface near positively charged residues accessible through the crystal's main solvent channels. nih.gov Two primary binding locations have been structurally identified:
Binding Site I: Located near the amino- and carboxyl-termini of the protein. nih.gov
Binding Site II: Found adjacent to helices α1 (residues 4-15) and α3 (residues 88-100). nih.gov
Proton Magnetic Resonance studies have also suggested that the binding site of the dye is in proximity to the histidine-15 (His-15) residue. nih.gov This interaction is significant as Bromophenol Blue is known to inhibit the lytic activity of lysozyme, indicating the region near His-15 may be crucial for the enzyme's catalytic function. nih.gov The forward rate constant for the binding of Bromophenol blue to lysozyme was estimated to be 10(5) M-1 s-1 at room temperature and an ionic strength of 0.01. nih.gov
Albumin: The interaction between Bromophenol Blue and serum albumins, particularly bovine serum albumin (BSA), has been extensively investigated using spectrophotometric methods. nih.govnih.gov The primary force governing this binding is considered to be electrostatic. nih.govinstras.com The binding of the dye to albumin results in a noticeable color change, which is attributed to the transformation of the dye from its free acidic form to a bound basic form, along with bathochromic (shift to longer wavelength) and hyperchromic (increase in absorbance) effects. nih.govinstras.com
Static measurements have revealed that there are two distinct classes of binding sites for Bromophenol Blue on the BSA molecule, with different binding constants and numbers of sites per class. researchgate.net Interestingly, studies involving chemically modified albumin (succinylated forms) have shown that lysine residues on the BSA molecule are not of critical importance for the binding of Bromophenol Blue. nih.gov
Lactic Dehydrogenase: Lactate dehydrogenase (LDH) is a key enzyme in anaerobic metabolism, catalyzing the interconversion of pyruvate and lactate. wikipedia.org Its structure and active site are well-characterized, with the substrate binding pocket located deep within the protein. nih.gov While the interactions of LDH with its substrates and cofactors are extensively studied, and its involvement in larger protein complexes has been identified, specific binding studies detailing the interaction sites and affinity with this compound are not prominently featured in the available scientific literature. nih.govnih.gov
Table 1: Summary of Bromophenol Blue Binding Sites on Lysozyme
| Binding Site | Location on Lysozyme | Interacting Residues/Features | Reference |
|---|---|---|---|
| Site I | Near the amino- and carboxyl-termini | Positively charged residues | nih.gov |
| Site II | Adjacent to helices α1 (4-15) and α3 (88-100) | Positively charged residues | nih.gov |
| Near His-15 | In proximity to the Histidine-15 residue | Interpreted as coulombic interaction with His-15 | nih.gov |
Influence of Chemical Environment on Dye-Macromolecule Interactions
The binding of dyes like Bromochlorophenol Blue to macromolecules is highly sensitive to the surrounding chemical environment, particularly pH and ionic strength. These factors can alter the charge states of both the protein and the dye, thereby influencing the electrostatic interactions that are often crucial for binding.
Effect of pH: The pH of the solution plays a critical role in dye-protein interactions. nih.gov For acid dyes such as Bromophenol Blue, staining intensity generally increases as the pH is lowered. ihcworld.com This is because, in more acidic solutions, amino groups on the protein become protonated, acquiring a positive charge that attracts the negatively charged anionic dye. ihcworld.com
On Lysozyme: The binding of Bromophenol Blue to lysozyme is pH-dependent. nih.gov The extent of line broadening in NMR spectra, which indicates binding near the His-15 residue, is influenced by pH, reflecting the coulombic interactions between the dye and the protonation state of the histidine. nih.gov
On Albumin: The interaction of Bromophenol Blue with bovine serum albumin and its modified forms is also strongly affected by pH. nih.gov A more pronounced decrease in dye binding was observed at pH 7.0 compared to pH 5.0 when the protein was chemically modified (succinylated). nih.gov In dye-binding methods for albumin determination, the absorbance increase only occurs within a restricted pH range. nih.gov
Effect of Ionic Strength: The concentration of salts in the solution, or ionic strength, also modulates dye-protein binding. The presence of ions can shield electrostatic charges, potentially weakening interactions.
On Albumin: For succinylated BSA, a decrease in Bromophenol Blue binding was noted at low ionic strengths (0.04 and 0.15). nih.gov However, when the ionic strength was increased to 1.0, the binding was significantly restored at both pH 5.0 and 7.0. nih.gov This indicates that at high salt concentrations, forces other than simple electrostatic attraction may contribute to the interaction. The sensitivity of protein assays using Bromophenol Blue is significantly impacted by the concentration of sodium chloride. nih.gov
Table 2: Influence of pH and Ionic Strength on Bromophenol Blue - BSA Interaction
| Protein Form | pH | Ionic Strength | Binding Observation | Reference |
|---|---|---|---|---|
| Succinylated BSA | 7.0 | Low (0.04, 0.15) | Marked decrease in binding | nih.gov |
| Succinylated BSA | 5.0 | Low (0.04, 0.15) | Less pronounced decrease in binding | nih.gov |
| Succinylated BSA | 7.0 & 5.0 | High (1.0) | Significant reversal of binding decrease | nih.gov |
Exploratory Studies in Facilitating Macromolecular Crystallization
The process of obtaining high-quality crystals of macromolecules is often a bottleneck in determining their three-dimensional structure via X-ray crystallography. researchgate.net Dyes are sometimes added to crystallization drops, and their interactions can provide insights into the crystal lattice and, in some cases, influence crystal packing.
Bromophenol Blue has been used in studies involving the crystallization of lysozyme. nih.gov When orthorhombic and tetragonal crystals of lysozyme were soaked in solutions containing the dye, it was observed to bind to the protein surface within the crystal lattice. nih.gov The dye molecules were found in the main solvent channels, interacting with positively charged protein residues. nih.gov
The interaction of the dye with the protein within the crystal can sometimes lead to changes in the crystal's physical properties. For instance, soaking tetragonal lysozyme crystals with Bromophenol Blue at pH 6.5 in the presence of imidazole resulted in a change in the crystal's space group (from P4₃2₁2 to P2₁2₁2₁) and a significant alteration of the unit cell dimensions. nih.gov However, in other conditions, such as with orthorhombic crystals at pH 7.0 or tetragonal crystals at pH 5.5, the dye binding occurred without significant changes to the unit cell. nih.gov
Furthermore, studies on the penetration of dyes into protein crystals have shown that for some dye-protein combinations, the dye can move through the crystal via simple diffusion through solvent channels without forming strong, specific interactions. nih.gov In an experiment with canavalin crystals, Bromophenol Blue was observed to diffuse into the crystal over a period of hours and, importantly, could diffuse out again when the crystal was placed in a dye-free mother liquor, indicating a reversible and non-trapping interaction. nih.gov These exploratory studies highlight the utility of dyes like Bromophenol Blue as probes to understand the solvent accessibility and surface charge characteristics of proteins within a crystal lattice.
Table 3: Effect of Bromophenol Blue on Lysozyme Crystal Parameters
| Crystal Form | Soaking pH | Additive | Resulting Space Group | Unit Cell Change | Reference |
|---|---|---|---|---|---|
| Orthorhombic | 7.0 | None | Unchanged | Not significant | nih.gov |
| Tetragonal | 5.5 | None | P4₃2₁2 (Unchanged) | Not significant | nih.gov |
| Tetragonal | 6.5 | Imidazole | P2₁2₁2₁ | Significant change | nih.gov |
Environmental Science and Quality Control Applications
Water Quality Assessment Techniques
In the field of water quality assessment, the precise measurement of pH is critical as it influences chemical speciation, biological activity, and the effectiveness of water treatment processes. Bromochlorophenol Blue sodium salt serves as a useful colorimetric indicator for pH determination within its effective range.
The primary application of this indicator in water analysis is in acid-base titrations, particularly for determining alkalinity in water samples with low buffering capacity. The indicator's transition range from yellow at pH 3.0 to blue-violet at pH 4.6 allows for the visual or spectrophotometric detection of the titration endpoint. indiamart.comrxmarine.com When titrating a water sample with a standard acid, the color change of the indicator signals that the bicarbonate and carbonate alkalinity has been neutralized.
Spectrophotometry can be employed for a more quantitative assessment. By measuring the absorbance of the water sample containing the indicator at specific wavelengths corresponding to its acidic and basic forms, the pH can be calculated with high precision. The absorption maximum for the acidic form (yellow) is around 433-437 nm, while the basic form (blue-violet) has an absorption maximum around 590-592 nm. rxmarine.com
Table 1: Spectrophotometric Properties of this compound
| pH | Form | Color | Peak Absorption Wavelength (λmax) |
| 3.0 | Acidic | Yellow | 433 - 437 nm |
| 4.6 | Basic | Blue-Violet | 590 - 592 nm |
| Data sourced from manufacturer specifications. rxmarine.com |
Monitoring pH Shifts in Ecological Systems
The pH of ecological systems, such as soil and freshwater bodies, is a fundamental parameter that affects nutrient availability, metal toxicity, and the health of aquatic and terrestrial organisms. Monitoring for shifts in pH is essential for detecting the impacts of acid rain, industrial pollution, and other environmental stressors.
This compound can be utilized in field test kits and laboratory analyses to screen for acidification in environmental samples. Its pH transition range is particularly relevant for identifying environments that have become unnaturally acidic. For instance, water bodies impacted by acid deposition can see their pH drop into the 4-5 range, which is detrimental to many fish and macroinvertebrate species. A water sample turning yellow upon the addition of the indicator would provide a rapid, qualitative signal of such acidic conditions.
While it does not cover the full physiological pH range of most ecosystems (typically pH 6-8), its utility lies in its ability to act as an early warning indicator for significant acid pollution events.
Table 2: Colorimetric Response of this compound in Environmental Samples
| Sample pH | Indicator Color | Interpretation |
| < 3.0 | Yellow | Strongly Acidic Conditions |
| 3.0 - 4.6 | Greenish-Yellow to Blue-Violet | Transitional Acidity |
| > 4.6 | Blue-Violet | Mildly Acidic to Neutral/Alkaline |
Applications in Food Science for pH-Dependent Quality Assurance
The control of pH is a cornerstone of food safety and quality assurance. It is a critical factor in preventing the growth of pathogens, controlling enzymatic reactions, and ensuring the desired texture, flavor, and shelf stability of food products. While the intrinsic pH of most foods is outside the direct transition range of this compound, it can be applied in specific quality control tests.
For example, it can be used in the analysis of acidic food ingredients or in cleaning and sanitation verification processes. In titrimetric methods used to measure the total acidity of ingredients like pickling brines or certain sauces, this indicator could signal the neutralization point.
Furthermore, the concept of colorimetric pH indicators is central to the development of "intelligent packaging." While direct application research for this compound in this area is limited, indicators with similar properties are incorporated into packaging films. These films can change color in response to pH shifts caused by food spoilage (e.g., microbial growth producing acidic byproducts), providing a clear visual signal of the product's freshness to the consumer.
Adsorption Studies for Environmental Remediation (e.g., Dye and Heavy Metal Removal)
Advanced Synthetic Strategies and Material Science Integration
Directed Synthesis of Analogues for Structure-Activity Relationship Studies
The targeted synthesis of analogues of Bromochlorophenol Blue and other pH indicators is a crucial strategy for elucidating structure-activity relationships (SAR). drugdesign.org By systematically modifying the molecular structure of a parent compound, researchers can probe the influence of various functional groups and structural motifs on the indicator's properties, such as its pKa value, color transition, and sensitivity. This knowledge is instrumental in designing new indicators with tailored characteristics for specific applications.
A common approach in the synthesis of phthalein-based indicators, a class to which Bromochlorophenol Blue belongs, involves a two-step process. gcsu.edu This typically starts with the synthesis of a substituted phthalic anhydride (B1165640) derivative, which is then reacted with a phenol (B47542) to yield the final indicator molecule. gcsu.edu For instance, a novel phthalein-based pH indicator was synthesized from commercially available materials using reactions common in undergraduate organic chemistry. The first step involved creating 1-phenyl-2,3-naphthalenedicarboxylic anhydride, which was then reacted with phenol to produce a product with acid-base indicator properties. gcsu.edu
The synthesis of Bromophenol Blue itself involves the bromination of Phenol Red. chemicalbook.comgoogle.comgoogle.com In one method, Phenol Red is dissolved in glacial acetic acid, and a solution of bromine in glacial acetic acid is added with stirring. The resulting product is then precipitated in hot water, cooled, and filtered. chemicalbook.comgoogle.com Variations of this method exist, such as controlling the reaction temperature and purification steps to yield a high-purity product with a sharp color transition. google.com A method for producing a water-soluble form involves neutralization with a sodium hydroxide (B78521) solution. google.com
Structure-activity relationship studies on related halophenols have provided valuable insights. For example, research on benzophenone (B1666685) and diphenylmethane (B89790) halophenols as protein tyrosine kinase inhibitors has shown that the type and position of halogen atoms on the phenyl ring significantly impact their activity. nih.gov In some cases, chloro-substituted compounds showed better activity than bromo-substituted ones, and the number of halogen atoms also played a role. nih.gov Such studies, while not directly on Bromochlorophenol Blue as a pH indicator, highlight the importance of systematic structural modifications in understanding how molecular changes affect a compound's function.
The table below outlines the synthesis of Bromophenol Blue and a related phthalein indicator, showcasing the general synthetic strategies employed.
| Indicator | Starting Materials | Key Reaction Steps | Reference |
| Bromophenol Blue | Phenol Red, Bromine, Glacial Acetic Acid | 1. Dissolution of Phenol Red in glacial acetic acid. 2. Addition of bromine in glacial acetic acid. 3. Precipitation and purification. | chemicalbook.comgoogle.com |
| Novel Phthalein Indicator | 1-phenyl-2,3-naphthalenedicarboxylic anhydride, Phenol | 1. Synthesis of the anhydride. 2. Reaction of the anhydride with phenol. | gcsu.edu |
Surface Modification and Immobilization for Enhanced Performance
The performance of Bromochlorophenol Blue sodium salt as a pH indicator can be significantly enhanced through surface modification and immobilization techniques. These strategies aim to confine the dye to a solid support, leading to the development of robust and reusable pH sensors. Immobilization can be achieved through physical entrapment, sol-gel synthesis, or covalent bonding. researchgate.net
One common approach involves entrapping the indicator within a polymeric matrix. For example, Bromophenol Blue has been incorporated into colorimetric sensor arrays (CSAs) using a tetra-orthosilicate (TEOS)-based matrix. mdpi.com The preparation of such a sensor involves the acidic hydrolysis of TEOS to form a sol, into which a solution of Bromophenol Blue is added. This mixture is then deposited onto a solid support, such as a PVDF membrane, where it solidifies, trapping the indicator. mdpi.com The concentration of the entrapped Bromophenol Blue can influence the sensor's response characteristics. mdpi.com
Another method involves doping a conductive polymer, such as polypyrrole (Ppy), with Bromophenol Blue. researchgate.netscielo.brscielo.br The resulting Ppy-BPB film exhibits pH-sensitive optical and ohmic properties. researchgate.netscielo.br The film's color and resistance change in response to pH, and these changes are influenced by the equilibrium between the neutral and anionic forms of the entrapped dye. scielo.br The response time of such sensors to pH changes can be very short. scielo.br
The modification of adsorbent surfaces with Bromophenol Blue has also been explored, primarily for the removal of pollutants. For instance, polyacrylonitrile (B21495) (PAN) nanofiber membranes have been modified with β-cyclodextrin (β-CD) and used for the adsorption of Bromophenol Blue from aqueous solutions. researchgate.net The modification enhances the adsorption capacity of the nanofibers. researchgate.net Similarly, α-chitin nanoparticles have been shown to effectively adsorb Bromophenol Blue, with the adsorption process being influenced by factors such as pH, temperature, and contact time. nih.gov
The table below summarizes different immobilization techniques for Bromophenol Blue and the resulting material characteristics.
| Support Material | Immobilization Technique | Key Findings | Reference |
| Tetra-orthosilicate (TEOS) | Sol-gel entrapment | The concentration of Bromophenol Blue affects the slope of the calibration profile. | mdpi.com |
| Polypyrrole (Ppy) | Electrochemical doping | The resulting film is a pH-sensitive material with a fast response time. | researchgate.netscielo.br |
| Polyacrylonitrile (PAN) nanofibers | Crosslinking with β-cyclodextrin | Enhanced adsorption capacity for Bromophenol Blue. | researchgate.net |
| α-chitin nanoparticles | Physical adsorption | Adsorption is dependent on pH, temperature, and contact time. | nih.gov |
Integration into Novel Material Systems for pH-Responsive Materials
The integration of this compound into novel material systems is a promising avenue for the development of advanced pH-responsive materials. These materials are designed to exhibit a measurable change in their properties in response to variations in ambient pH. This capability is highly sought after in fields such as smart packaging, biomedical sensors, and wearable electronics. nih.gov
A key strategy involves the incorporation of Bromochlorophenol Blue into hydrogels. nih.gov pH-responsive hydrogels can swell or shrink in response to pH changes due to the protonation or deprotonation of functional groups within the polymer network. nih.gov By embedding Bromochlorophenol Blue, a visual colorimetric response can be coupled with the physical changes of the hydrogel, providing a dual-mode sensing capability.
Another approach is the development of composite materials where Bromochlorophenol Blue is combined with other functional components. For example, the combination of titanium dioxide (TiO2) with adsorbents like activated carbon or clinoptilolite has been investigated for the photocatalytic degradation of Bromophenol Blue. mdpi.com While the primary application here is environmental remediation, the principles of creating composite materials with tailored properties are transferable to the design of pH-responsive systems.
The development of colorimetric sensor arrays (CSAs) represents a sophisticated integration of Bromophenol Blue into a material system. researchgate.netmdpi.com These arrays consist of multiple spots, each containing a polymer-encapsulated pH indicator. researchgate.net A camera captures the color changes of the array as the pH varies, and software is used to analyze the color coordinates for a quantitative pH measurement. researchgate.net The dichromatic behavior of Bromophenol Blue, where its color can vary with concentration and the thickness of the material layer, is a critical factor in the performance of these CSAs. mdpi.com
The table below provides examples of novel material systems incorporating Bromophenol Blue and their potential applications.
| Material System | Integration Method | pH-Responsive Behavior | Potential Application |
| Polypyrrole Film | Electrochemical doping | Changes in color and ohmic resistance with pH. researchgate.netscielo.br | Reusable pH sensors. researchgate.net |
| Tetra-orthosilicate Matrix | Sol-gel entrapment | Dichromatic color change dependent on pH and indicator concentration. mdpi.com | Colorimetric sensor arrays for precise pH measurement. mdpi.com |
| Polyacrylonitrile Nanofibers | Surface modification and adsorption | Adsorption capacity is pH-dependent. researchgate.net | Smart textiles with pH-sensing capabilities. |
Theoretical Frameworks and Future Research Directions
Refined Models for Indicator Behavior in Complex Media (e.g., Amorphous Systems, Microemulsions)
The behavior of pH indicators like Bromochlorophenol Blue sodium salt in complex, non-aqueous media such as amorphous systems and microemulsions is a critical area of ongoing research. Understanding and modeling this behavior is essential for developing robust and reliable chemical sensors for diverse applications.
In amorphous systems , such as polymer matrices, the indicator's response can be significantly different from that in aqueous solutions. The mobility and solvation of the indicator molecules are restricted, which can affect their pKa values and color transition points. Recent studies on related sulfonephthalein dyes, like Bromothymol Blue and Nitrazine Yellow, within an Organically Modified Silicates (OrMoSil) polymer matrix have shown that the properties of the matrix, including its lipophilicity and the presence of surfactants, can be tailored to tune the working pH range of the indicator. researchgate.net For instance, a more lipophilic matrix based on TEOS/Dodecyl-TEOS was found to widen the working pH interval of Bromothymol Blue to a range of 5.80 to 12.50. researchgate.net This suggests that by carefully designing the amorphous matrix, the response of this compound could be optimized for specific applications. The thermodynamic modeling of amorphous solid dispersions, which considers the formation of interfacial gel layers and phase separation, provides a theoretical framework that could be adapted to predict the release and behavior of indicator dyes within these systems. mdpi.commdpi.comnih.gov
Microemulsions , which are thermodynamically stable, isotropic mixtures of oil, water, and surfactant, present another complex environment for pH indicators. The partitioning of the indicator between the different pseudophases (oil, water, and the interfacial region) governs its spectral behavior. Studies on the closely related Bromophenol Blue in benzene-water-SDS-butanol oil-in-water microemulsions have revealed unusual spectral shifts depending on the surfactant concentration and the pH of the aqueous phase. nih.gov This behavior is attributed to the partitioning of buffer components, which alters the local pH of the aqueous pseudophase where the dye is located. nih.gov These findings highlight the necessity of developing refined models that account for the dynamic partitioning of all components within the microemulsion to accurately predict the indicator's response.
Interactive Table:
Table 1: Factors Influencing Sulfonephthalein Indicator Behavior in Complex Media| Medium | Key Factors | Observed Effects on Indicator Behavior | Relevant Research Findings |
|---|---|---|---|
| Amorphous Systems (e.g., OrMoSil) | Matrix lipophilicity, Surfactant concentration | Altered pKa, Widened pH transition range | The working interval of Bromothymol Blue was extended in a more lipophilic TEOS/Dodecyl-TEOS matrix. researchgate.net |
Integration of this compound into Multianalyte Detection Systems
The development of multianalyte detection systems, which can simultaneously measure multiple chemical species, is a significant trend in analytical chemistry. This compound, with its distinct color change, is a promising candidate for integration into such systems, particularly in the form of colorimetric sensor arrays.
A notable application in this area is the development of an inkjet-printed sulfonephthalein dye indicator array for the detection of volatile amines, which are key spoilage indicators in seafood. nih.gov In this system, an array of different sulfonephthalein dyes, which could include Bromochlorophenol Blue, is printed onto a substrate. nih.gov The differential color response of the dyes in the array to various volatile amines allows for the discrimination of different spoilage compounds. nih.gov This approach demonstrates the potential for creating "intelligent packaging" that can provide a visual indication of food freshness. nih.gov
The future of multianalyte sensing with indicators like this compound lies in the development of more sophisticated sensor arrays and "lab-on-a-chip" devices. nih.gov These platforms can incorporate multiple indicators and other sensing elements to create a comprehensive analytical tool. For instance, a multi-analyte optical sensor platform for fluorescence-based sensing has been developed, which could be adapted for use with colorimetric indicators. gcsu.edu Furthermore, micro-electrochemical sensors based on modified graphene have been designed for multi-analyte detection, showcasing the potential for integrating different sensing modalities on a single chip. mdpi.com
Development of Miniaturized and High-Throughput Research Platforms
The miniaturization of analytical systems and the development of high-throughput screening (HTS) platforms are revolutionizing chemical and biological research. These technologies offer advantages such as reduced reagent consumption, faster analysis times, and the ability to perform a large number of experiments in parallel.
Miniaturized platforms , such as lab-on-a-chip devices, are being developed for a wide range of applications, including pH measurement. nih.govucl.ac.ukfrontiersin.orgfrontiersin.org Researchers have demonstrated on-chip pH measurement using gel-microbeads functionalized with pH indicators like bromothymol blue. nih.gov These microbeads can be precisely positioned within a microfluidic chip, allowing for localized pH measurements. nih.gov Similar approaches could be employed with this compound for applications requiring pH monitoring in micro-scale environments, such as in cell cultures or micro-bioreactors. rsc.org The development of paper-based microfluidic devices also offers a low-cost and portable option for pH sensing. ucl.ac.uk
In the realm of high-throughput screening , colorimetric assays are widely used. A high-throughput colorimetric method for determining pH in crystallization screens has been developed using bromothymol blue. nih.gov This method allows for the rapid estimation of the final pH of a large number of crystallization trials, which is a critical parameter for protein crystallization. nih.gov Given its similar properties, this compound could be adapted for such HTS applications, as well as for screening large chemical libraries for compounds that modulate pH or interact with the indicator itself.
Computational Design of Next-Generation Sulfonphthalein Indicators
Computational chemistry is becoming an indispensable tool in the design of new molecules with tailored properties. Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and ab initio calculations are being used to predict the properties of chemical compounds and to guide their synthesis.
QSAR models can be developed to correlate the structural features of molecules with their chemical or biological activity. For example, QSAR models have been successfully used to predict the pKa of phenols, which is a key property for pH indicators. By developing similar models for sulfonephthalein dyes, it would be possible to predict the pKa of new, unsynthesized indicator molecules based on their proposed structures. This would allow for the in silico screening of large numbers of potential indicators to identify candidates with desired pH transition ranges.
Ab initio calculations , which are based on the fundamental principles of quantum mechanics, can provide detailed insights into the electronic structure and properties of molecules. These methods can be used to calculate properties such as absorption spectra and pKa values. researchgate.netnih.govcolab.ws For instance, computational approaches have been used to predict the pKa values of drug-like molecules and to study the solvatochromism of dyes. researchgate.netrsc.org Applying these methods to this compound and other sulfonephthalein indicators can lead to a deeper understanding of the relationship between their structure and their indicator properties. This knowledge can then be used to rationally design next-generation indicators with improved characteristics, such as sharper color transitions, enhanced stability, or sensitivity to a wider range of analytes. The in-silico design and synthesis of novel phthalein and azo-based pH indicators are already being explored, paving the way for the computational design of advanced sulfonephthalein indicators. gcsu.edunih.govuobaghdad.edu.iq
Interactive Table:
Table 2: Computational Methods for Sulfonphthalein Indicator Design| Computational Method | Application | Potential for Next-Generation Indicators |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of pKa for phenols. | In silico screening of new indicator structures with desired pH transition ranges. |
Q & A
Q. How should Bromochlorophenol Blue sodium salt stock solutions be prepared for pH-dependent assays?
For reproducible results, dissolve this compound in ultrapure water at 0.1% (w/v) and filter-sterilize using a 0.22 µm membrane. Adjust the pH to 7.0–7.5 for compatibility with biological buffers. Verify solubility in ethanol (up to 50% v/v) for organic solvent-based assays . Pre-warm the solution to 25°C to avoid precipitation in cold buffers.
Q. What is the role of this compound as a pH indicator in electrophoresis?
Its pH transition range (yellow at pH 3.0 to blue at pH 4.6) makes it ideal for tracking dye migration in agarose or polyacrylamide gels. Add 0.01% (w/v) to loading buffers containing glycerol or sucrose. Note that its anionic properties (sulfonate groups) ensure mobility ahead of small nucleic acids or proteins, providing visual confirmation of run progress .
Q. How can researchers validate its spectrophotometric detection limits in aqueous solutions?
Prepare a serial dilution (0.001–0.1% w/v) and measure absorbance at 590–603 nm (ε ≥ 150,000 L·mol⁻¹·cm⁻¹). Use a quartz cuvette to minimize scattering. Calibrate against a blank containing the same solvent matrix. For kinetic studies, monitor λmax shifts under varying pH conditions (3.0–5.0) to confirm indicator responsiveness .
Advanced Research Questions
Q. How to resolve interference from this compound in fluorescence-based assays?
Its absorption peaks (250–312 nm) may overlap with fluorophores like FITC or SYBR Green. Perform a wavelength scan (300–700 nm) of the assay mixture to identify spectral clashes. If interference occurs, replace with a non-overlapping tracer (e.g., cresol red) or use a cutoff filter ≥600 nm for detection .
Q. What experimental factors affect this compound stability in long-term studies?
Degradation is accelerated by UV light, strong oxidizers, and temperatures >40°C. For storage, lyophilize aliquots at -20°C in amber vials under nitrogen. In aqueous solutions, add 0.02% sodium azide to inhibit microbial growth. Monitor purity via HPLC (C18 column, 0.1% TFA mobile phase) to detect breakdown products like dibromophenol .
Q. How to optimize its use in thin-layer chromatography (TLC) for metabolite detection?
Incorporate 0.05% (w/v) this compound into silica gel plates during preparation. Post-run, expose the plate to ammonia vapor to enhance spot visibility via pH-induced color change. For hydrophobic compounds, pre-treat the plate with 5% acetic acid to reduce background interference. Validate with known standards (e.g., fatty acids or steroids) .
Q. What methodologies mitigate cross-reactivity in enzymatic assays (e.g., CAT reporter systems)?
this compound may bind cationic enzyme active sites. Pre-incubate the enzyme with 1 mM EDTA to chelate metal cofactors and reduce nonspecific interactions. Alternatively, use a competitive inhibitor (e.g., bromophenol red) at 10× molar excess to block dye-enzyme binding. Confirm specificity via kinetic assays with and without the dye .
Q. How to quantify this compound in complex matrices (e.g., cell lysates)?
Employ reverse-phase HPLC with a C8 column and isocratic elution (40% acetonitrile, 60% 10 mM ammonium acetate, pH 4.5). Detect at 595 nm and compare retention times (RT ≈ 6.2 min) against a standard curve (1–100 µg/mL). For low-abundance samples, preconcentrate using solid-phase extraction (C18 cartridges) .
Data Contradiction Analysis
Q. Discrepancies in reported extinction coefficients: How to reconcile values?
Literature values for ε vary due to solvent polarity and pH. For example, ε at 597–603 nm ranges from 150,000 (aqueous) to 180,000 L·mol⁻¹·cm⁻¹ (50% ethanol). Standardize measurements using a phosphate buffer (pH 7.0) and validate with a commercial reference (e.g., NIST-traceable dye) .
Q. Conflicting recommendations for dye concentration in live-cell imaging: What drives variability?
Concentrations >0.005% (w/v) may induce cellular toxicity via membrane disruption. Titrate from 0.001–0.01% and assess viability via MTT assay. For pH-sensitive imaging, combine with ratiometric probes (e.g., SNARF-1) to correct for dye concentration artifacts .
Methodological Best Practices
- Calibration: Always include a pH ladder (3.0–5.0) when using the dye as a pH indicator.
- Safety: Use nitrile gloves and fume hoods during handling; the sodium salt form reduces volatility compared to free acid .
- Documentation: Record lot-specific properties (e.g., λmax, purity) from COA certificates to ensure reproducibility .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
